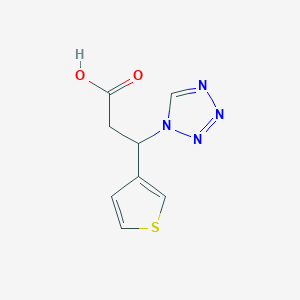

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid

Description

3-(1H-1,2,3,4-Tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid is a heterocyclic compound featuring a tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) and a thiophene moiety (a sulfur-containing aromatic ring) linked via a propanoic acid backbone. The tetrazole group is known for its high acidity (pKa ~4–5) and metabolic stability, making it a common bioisostere for carboxylic acids in drug design . The thiophene-3-yl substituent contributes to lipophilicity and π-π stacking interactions, which may enhance binding to biological targets.

This compound’s synthesis likely involves coupling reactions between tetrazole derivatives and thiophene-containing intermediates. Structural elucidation of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being widely used .

Properties

IUPAC Name |

3-(tetrazol-1-yl)-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c13-8(14)3-7(6-1-2-15-4-6)12-5-9-10-11-12/h1-2,4-5,7H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJGHNAJWGFNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Propanoic Acid Moiety: This can be done through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced to form amines.

Substitution: Both the tetrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the tetrazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Materials Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

Diagnostics: It can be used in the development of diagnostic agents.

Industry

Agriculture: The compound can be used in the development of new pesticides or herbicides.

Electronics: It can be used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

| Compound Name | Heterocycle | Thiophene Position | Backbone | pKa | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|---|

| 3-(1H-1,2,3,4-Tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid | Tetrazole (1-yl) | 3-yl | Propanoic acid | ~4.5 | 1.8 | Cardiovascular drugs |

| 3-(1H-1,2,3-Triazol-5-yl)propanoic acid | Triazole (5-yl) | N/A | Propanoic acid | ~9.0 | 2.5 | Antimicrobial agents |

| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | None | 3-yl | Amine | ~10.5 | 3.2 | Hormonal therapeutics |

| 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole | Triazole | N/A | Methylthio | N/A | 3.8 | Anticancer candidates |

Biological Activity

3-(1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C8H8N4O2S |

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 1573547 |

| Appearance | Powder |

| Boiling Point | 486.4 °C |

| Density | 1.71 g/cm³ |

Antimicrobial Activity

Research indicates that derivatives of tetrazole and thiophene compounds often exhibit antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds showed significant inhibition against bacterial strains. Specifically, the presence of the thiophene moiety was linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes .

Cytokine Modulation

A notable aspect of the biological activity of this compound is its effect on cytokine release. In experiments involving peripheral blood mononuclear cells (PBMCs), the compound demonstrated a capacity to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. At higher concentrations (100 µg/mL), it reduced TNF-α production by approximately 44% to 60%, indicating potential anti-inflammatory effects .

Antiproliferative Effects

The antiproliferative activity of the compound was assessed using various cancer cell lines. Results indicated that at specific concentrations, it could inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

Study on Cytokine Response

In a controlled laboratory setting, PBMC cultures were stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) to assess the impact of the compound on cytokine release. The results revealed that compounds similar to this compound significantly inhibited TNF-α production without increasing IL-6 levels in response to LPS stimulation .

Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives including this compound were tested against various bacterial strains. The results indicated that while some derivatives showed low toxicity in PBMC cultures (cell viability around 94%), they effectively inhibited bacterial growth at specific concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.